PSI-6206-13C,d3

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

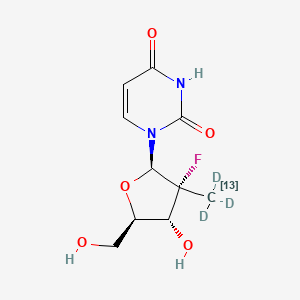

1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-(trideuterio(113C)methyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O5/c1-10(11)7(16)5(4-14)18-8(10)13-3-2-6(15)12-9(13)17/h2-3,5,7-8,14,16H,4H2,1H3,(H,12,15,17)/t5-,7-,8-,10-/m1/s1/i1+1D3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARKKGZQTGXJVKW-CWDGLZGLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(OC1N2C=CC(=O)NC2=O)CO)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][13C]([2H])([2H])[C@]1([C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of PSI-6206-13C,d3

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PSI-6206 is a uridine-based nucleoside analog that acts as a potent and selective inhibitor of the hepatitis C virus (HCV) NS5B polymerase, an RNA-dependent RNA polymerase critical for viral replication. This document provides a comprehensive overview of the mechanism of action of PSI-6206, with a particular focus on its isotopically labeled form, PSI-6206-13C,d3. The isotopic labeling serves as a crucial tool for pharmacokinetic and metabolic studies without altering the fundamental inhibitory mechanism. PSI-6206 requires intracellular phosphorylation to its active 5'-triphosphate form, which then acts as a non-obligate chain terminator during HCV RNA synthesis. This guide details the metabolic activation pathway, the specifics of NS5B polymerase inhibition, and the experimental protocols used to elucidate this mechanism. Quantitative data are presented in tabular format for clarity, and key pathways and workflows are visualized using diagrams.

Introduction to PSI-6206 and its Role as an HCV Inhibitor

Hepatitis C is a global health concern, and the development of direct-acting antivirals (DAAs) has revolutionized its treatment.[1] A primary target for these DAAs is the HCV NS5B polymerase, a highly conserved enzyme essential for the replication of the viral RNA genome.[1] PSI-6206 is a uridine nucleoside analog that specifically targets this enzyme.[2] It is the deaminated derivative of PSI-6130, another anti-HCV compound.[2][3] While PSI-6206 itself exhibits limited activity in cell-based assays, its intracellularly phosphorylated triphosphate form is a potent inhibitor of HCV replication.[2][4] The development of phosphoramidate prodrugs, such as sofosbuvir (PSI-7977), has been instrumental in overcoming the inefficient initial phosphorylation of PSI-6206 in cells, leading to enhanced clinical efficacy.[4][5] The isotopically labeled version, this compound, is a vital research tool for delineating the absorption, distribution, metabolism, and excretion (ADME) properties of the drug.

Mechanism of Action: From Prodrug to Polymerase Inhibition

The inhibitory action of PSI-6206 is a multi-step process that begins with its delivery to the host cell and culminates in the termination of viral RNA synthesis.

Metabolic Activation Pathway

PSI-6206, or its parent compound PSI-6130, must be converted to its active 5'-triphosphate form (PSI-6206-TP) within the host cell. The metabolic activation cascade is as follows:

-

Deamination (for PSI-6130): PSI-6130, a cytidine analog, can be deaminated to PSI-6206 (a uridine analog) at the monophosphate level.[5]

-

Initial Phosphorylation: Cellular kinases catalyze the initial phosphorylation of the nucleoside to its 5'-monophosphate form. This step is often inefficient for PSI-6206 itself.[4]

-

Subsequent Phosphorylations: Cellular kinases further phosphorylate the monophosphate to the diphosphate and finally to the active triphosphate, PSI-6206-TP.[5]

The long intracellular half-life of PSI-6206-TP (approximately 38 hours) compared to that of PSI-6130-TP (around 5 hours) makes it a sustained inhibitor of HCV replication.[5]

Inhibition of HCV NS5B Polymerase

Once formed, PSI-6206-TP acts as a competitive inhibitor of the natural uridine triphosphate (UTP) substrate for the HCV NS5B polymerase. The key steps of inhibition are:

-

Competition for the Active Site: PSI-6206-TP competes with endogenous UTP for binding to the active site of the NS5B polymerase.

-

Incorporation into the Nascent RNA Chain: The NS5B polymerase incorporates PSI-6206-monophosphate into the growing viral RNA strand.

-

Chain Termination: The presence of a methyl group at the 2'-C position of the ribose sugar in the incorporated PSI-6206 molecule creates a steric hindrance that prevents the formation of the next phosphodiester bond, thereby terminating the elongation of the RNA chain.[5] This mechanism is classified as non-obligate chain termination.

Quantitative Data

The following tables summarize the key quantitative data for PSI-6206 and its related compounds.

Table 1: In Vitro Activity of PSI-6206 and its Triphosphate Form against HCV

| Compound | Assay | HCV Genotype | IC50 (µM) | EC90 (µM) | Reference |

| PSI-6206 | HCV Replicon | - | >100 | - | [3] |

| PSI-6206-TP | NS5B Polymerase | 1b | 1.6 | - | [5] |

| PSI-6206-TP | NS5B Polymerase | 2a | 2.8 | - | [5] |

| PSI-6206-TP | NS5B Polymerase | 3a | 0.7 | - | [5] |

| PSI-6206-TP | NS5B Polymerase | 4a | 2.6 | - | [5] |

Table 2: In Vitro Activity of PSI-7851 (Prodrug of a PSI-6206 Diastereomer)

| Compound | Assay | HCV Genotype | EC90 (µM) | Reference |

| PSI-7851 | HCV Replicon | 1a | Within 2-fold of other genotypes | [5] |

| PSI-7851 | HCV Replicon | 1b | Within 2-fold of other genotypes | [5] |

| PSI-7851 | HCV Replicon | 2a | Within 2-fold of other genotypes | [5] |

Experimental Protocols

The mechanism of action of PSI-6206 has been elucidated through a series of key in vitro experiments.

HCV Subgenomic Replicon Assay

This cell-based assay is fundamental for assessing the antiviral activity of compounds against HCV replication.

Objective: To determine the concentration of a compound that inhibits HCV RNA replication by 50% (EC50) or 90% (EC90).

Methodology:

-

Cell Culture: Human hepatoma cells (Huh-7 or derived cell lines like Huh-7.5.1) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum and non-essential amino acids.[6][7]

-

In Vitro Transcription of Replicon RNA: A plasmid containing the HCV subgenomic replicon construct (typically encoding a selectable marker like neomycin phosphotransferase and/or a reporter gene like luciferase) is linearized. In vitro transcription is then performed using a T7 RNA polymerase kit to generate replicon RNA.[6][8]

-

Electroporation: The in vitro transcribed HCV replicon RNA (approximately 1-10 µg) is introduced into Huh-7 cells (around 4 x 10^6 cells) via electroporation.[6][8][9] Typical electroporation settings are 270 V, 950 µF, and 100 Ω.[6][9]

-

Drug Treatment: The electroporated cells are seeded into multi-well plates. After cell attachment, the culture medium is replaced with medium containing serial dilutions of the test compound (e.g., PSI-6206).

-

Quantification of HCV Replication:

-

For stable replicon cell lines: After a selection period with an antibiotic (e.g., G418), the number of resistant colonies is counted.[8]

-

For transient assays with a reporter: The cells are lysed at various time points post-transfection (e.g., 48-96 hours), and the reporter gene activity (e.g., luciferase) is measured.[6]

-

RT-qPCR: Total cellular RNA is extracted, and the levels of HCV RNA are quantified using real-time reverse transcription PCR.[6][10]

-

In Vitro HCV NS5B Polymerase Assay

This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of the purified HCV NS5B polymerase.

Objective: To determine the concentration of a compound that inhibits the NS5B polymerase activity by 50% (IC50).

Methodology:

-

Expression and Purification of NS5B: Recombinant HCV NS5B polymerase is expressed in E. coli or insect cells and purified.[11][12]

-

Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer (e.g., 20 mM Tris-HCl), a divalent cation (e.g., MgCl2 or MnCl2), a reducing agent (e.g., DTT), an RNA template-primer, and the four ribonucleoside triphosphates (ATP, CTP, GTP, UTP), with one of them being radiolabeled (e.g., [α-32P]CTP or [3H]UTP).[11][13]

-

Inhibition Assay: The purified NS5B enzyme is pre-incubated with the test compound (e.g., PSI-6206-TP) at various concentrations.

-

Initiation and Incubation: The polymerization reaction is initiated by the addition of the NTPs. The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30 minutes at room temperature).[13]

-

Termination and Product Analysis: The reaction is stopped by the addition of EDTA. The radiolabeled RNA product is then separated from the unincorporated nucleotides (e.g., by precipitation or filtration) and quantified using a scintillation counter or by gel electrophoresis followed by autoradiography.[13][14]

-

Data Analysis: The percentage of inhibition at each compound concentration is calculated, and the IC50 value is determined by non-linear regression analysis.

Conclusion

This compound is a deuterated and carbon-13 labeled form of a uridine nucleoside analog that, upon intracellular conversion to its 5'-triphosphate, acts as a highly specific and potent chain-terminating inhibitor of the HCV NS5B RNA-dependent RNA polymerase. Its mechanism of action has been thoroughly characterized through a combination of cell-based replicon assays and in vitro enzymatic assays. The development of prodrug strategies has successfully addressed its initial limitations in cellular phosphorylation, leading to the successful clinical application of related compounds like sofosbuvir. The use of isotopically labeled PSI-6206 remains critical for ongoing research into the pharmacokinetics and metabolism of this important class of antiviral agents.

References

- 1. visordocs.sic.gov.co:28080 [visordocs.sic.gov.co:28080]

- 2. apexbt.com [apexbt.com]

- 3. PSI-6206 | HCV NS5B polymerase inhibitor | CAS 863329-66-2 | Buy PSI-6206 from Supplier InvivoChem [invivochem.com]

- 4. 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Meeting report: 28th International Conference on Antiviral Research in Rome, Italy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Protocol for Analyzing Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Highly Permissive Cell Lines for Subgenomic and Genomic Hepatitis C Virus RNA Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of Hepatitis C Virus Subgenomic Replicon Resistance to Cyclosporine In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cell‐Based Hepatitis C Virus Infection Fluorescence Resonance Energy Transfer (FRET) Assay for Antiviral Compound Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 10. High-Throughput Real-Time Reverse Transcription-PCR Quantitation of Hepatitis C Virus RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 11. files.core.ac.uk [files.core.ac.uk]

- 12. journals.asm.org [journals.asm.org]

- 13. Frontiers | Akt Phosphorylation of Hepatitis C Virus NS5B Regulates Polymerase Activity and Hepatitis C Virus Infection [frontiersin.org]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to PSI-6206-¹³C,d₃ in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSI-6206-¹³C,d₃ is a stable, isotopically labeled form of PSI-6206, a uridine nucleoside analog. The incorporation of carbon-13 and deuterium atoms makes it an invaluable tool in pharmacokinetic (PK) and metabolic studies, serving as an internal standard for the accurate quantification of its unlabeled counterpart, PSI-6206. While PSI-6206 itself displays low intrinsic antiviral activity, its significance in research stems from two primary areas: its role as a key metabolite of the potent anti-Hepatitis C Virus (HCV) drug candidate PSI-6130, and its more recent identification as an inhibitor of Coxsackievirus B3 (CVB3) replication. This guide provides a comprehensive overview of the research applications of PSI-6206-¹³C,d₃, including its mechanism of action, relevant experimental protocols, and quantitative data.

Chemical and Physical Properties

A summary of the key chemical and physical properties of PSI-6206 and its isotopically labeled form is presented below.

| Property | Value |

| Compound Name | PSI-6206-¹³C,d₃ |

| Synonyms | RO-2433-¹³C,d₃; GS-331007-¹³C,d₃ |

| Chemical Formula | C₉[¹³C]H₁₀D₃FN₂O₅ |

| Molecular Weight | 264.23 g/mol |

| CAS Number | 1256490-42-2 |

| Appearance | White to off-white solid powder |

| Solubility | Soluble in DMSO |

| Storage | -20°C for long-term storage |

Role in Hepatitis C Virus (HCV) Research

PSI-6206 is the deaminated metabolite of PSI-6130, a cytidine nucleoside analog that demonstrated potent inhibition of the HCV NS5B RNA-dependent RNA polymerase. The research utility of PSI-6206 and its labeled form, PSI-6206-¹³C,d₃, is primarily in understanding the metabolic activation pathway of the parent drug, PSI-6130.

Mechanism of Action in HCV Inhibition

The antiviral activity of PSI-6130 is dependent on its intracellular conversion to its 5'-triphosphate form. During this metabolic process, a portion of PSI-6130 is deaminated to form PSI-6206, which is then subsequently phosphorylated to its active triphosphate form, RO2433-TP. This triphosphate acts as a competitive inhibitor of the HCV NS5B polymerase, leading to chain termination of the nascent viral RNA. The use of PSI-6206-¹³C,d₃ allows researchers to accurately trace and quantify the formation and fate of the PSI-6206 metabolite during these studies.

Metabolic Activation Pathway of PSI-6130

The following diagram illustrates the intracellular metabolic pathway leading to the formation of the active triphosphate of PSI-6206.

Experimental Protocol: HCV Replicon Assay

HCV replicon assays are cell-based systems used to evaluate the antiviral activity of compounds against HCV replication.

1. Cell Culture and Plating:

-

Culture Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b) in DMEM supplemented with 10% FBS, non-essential amino acids, and G418 for selection.

-

Seed the replicon-containing cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight.

2. Compound Preparation and Treatment:

-

Prepare serial dilutions of the test compound (e.g., PSI-6130) in DMSO.

-

Add the diluted compounds to the cell culture wells, ensuring the final DMSO concentration is non-toxic (typically ≤0.5%).

-

Include a positive control (e.g., a known HCV inhibitor) and a negative control (vehicle only).

3. Incubation:

-

Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

4. Quantification of HCV RNA:

-

Lyse the cells and extract total RNA using a suitable kit.

-

Quantify the level of HCV replicon RNA using a one-step real-time reverse transcription PCR (qRT-PCR) assay targeting a conserved region of the HCV genome.

-

Normalize the HCV RNA levels to an internal housekeeping gene (e.g., GAPDH).

5. Data Analysis:

-

Calculate the EC₅₀ value (the concentration of the compound that inhibits 50% of HCV RNA replication) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Role in Coxsackievirus B3 (CVB3) Research

More recently, PSI-6206 has been identified as an inhibitor of Coxsackievirus B3 (CVB3), a picornavirus that is a major cause of viral myocarditis. This has opened up a new avenue of research for this compound.

Antiviral Activity against CVB3

Studies have shown that PSI-6206 can inhibit CVB3 replication in a dose-dependent manner. The exact mechanism of inhibition is still under investigation but is presumed to involve the inhibition of the viral RNA-dependent RNA polymerase.

Quantitative Data: Anti-CVB3 Activity

| Parameter | Cell Line | Value | Reference |

| EC₅₀ | HeLa | 34.6 µM | [1] |

| CC₅₀ | HeLa | >100 µM | [1] |

| Selectivity Index (SI) | HeLa | >2.89 | [1] |

Experimental Protocol: Cytopathic Effect (CPE) Reduction Assay

The CPE reduction assay is a common method to screen for antiviral activity by measuring the ability of a compound to protect cells from virus-induced death.

1. Cell Plating:

-

Seed HeLa or Vero cells in 96-well plates at a density that will result in a confluent monolayer on the day of infection.

2. Compound and Virus Preparation:

-

Prepare serial dilutions of PSI-6206 in cell culture medium.

-

Prepare a stock of CVB3 and determine its titer (e.g., TCID₅₀/mL).

3. Infection and Treatment:

-

Infect the cell monolayers with CVB3 at a low multiplicity of infection (MOI), for example, 0.01.

-

After a 1-2 hour adsorption period, remove the virus inoculum and add the media containing the different concentrations of PSI-6206.

4. Incubation and CPE Observation:

-

Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours, or until significant CPE is observed in the virus control wells.

-

Visually inspect the wells for CPE using a microscope.

5. Cell Viability Measurement:

-

Quantify cell viability using a colorimetric assay such as the MTT or MTS assay.

-

Add the reagent to the wells, incubate, and then measure the absorbance at the appropriate wavelength.

6. Data Analysis:

-

Calculate the EC₅₀ (the concentration of the compound that protects 50% of the cells from virus-induced death) and the CC₅₀ (the concentration that causes 50% cytotoxicity in uninfected cells).

-

The Selectivity Index (SI = CC₅₀/EC₅₀) is then calculated to assess the therapeutic window of the compound.

Experimental Workflow: Virus Yield Reduction Assay

The virus yield reduction assay quantifies the amount of infectious virus produced in the presence of an antiviral compound.

The Role of Isotopic Labeling

The primary application of PSI-6206-¹³C,d₃ is as an internal standard in bioanalytical methods, most commonly liquid chromatography-mass spectrometry (LC-MS). The carbon-13 and deuterium labels increase the mass of the molecule without significantly altering its chemical properties. This allows it to be distinguished from the unlabeled PSI-6206 during mass spectrometric analysis. By adding a known amount of PSI-6206-¹³C,d₃ to a biological sample, researchers can accurately quantify the amount of endogenous or administered PSI-6206, correcting for any sample loss during extraction and analysis. This is crucial for precise pharmacokinetic and drug metabolism studies.

Conclusion

PSI-6206-¹³C,d₃ is a critical research tool for scientists in the fields of virology and drug development. Its use as a stable isotope-labeled internal standard is essential for the accurate quantification of PSI-6206 in complex biological matrices. This is particularly important in the context of HCV research, where PSI-6206 is a key metabolite of the prodrug PSI-6130. Furthermore, the discovery of its inhibitory activity against CVB3 has expanded its potential applications and warrants further investigation into its mechanism of action against this important human pathogen. The experimental protocols and data presented in this guide provide a solid foundation for researchers utilizing PSI-6206 and its labeled counterpart in their studies.

References

PSI-6206-13C,d3: A Comprehensive Technical Guide on Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of the isotopically labeled nucleoside analog PSI-6206-13C,d3, and its parent compound, PSI-6206. This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug development and virological studies.

Core Physicochemical Data

The physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing absorption, distribution, metabolism, and excretion (ADME). Below is a summary of the key physicochemical data for PSI-6206 and its isotopically labeled variant, this compound.

Quantitative Data Summary

The following tables present the quantitative physicochemical properties for both PSI-6206 and this compound.

Table 1: Physicochemical Properties of PSI-6206

| Property | Value |

| Molecular Formula | C10H13FN2O5 |

| Molecular Weight | 260.22 g/mol [1][2] |

| Exact Mass | 260.08 g/mol |

| Appearance | White to off-white solid powder |

| Density | 1.6 ± 0.1 g/cm³ |

| Melting Point | 237-238 °C |

| Index of Refraction | 1.596 |

| LogP | -0.77 |

| Hydrogen Bond Donor Count | 3 |

| Hydrogen Bond Acceptor Count | 6 |

| Rotatable Bond Count | 3 |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C9[13C]H10D3FN2O5[3] |

| Molecular Weight | 264.23 g/mol [3] |

| Purity | ≥99%[3] |

Table 3: Elemental Analysis of PSI-6206

| Element | Percentage |

| Carbon (C) | 46.16% |

| Hydrogen (H) | 5.04% |

| Fluorine (F) | 7.30% |

| Nitrogen (N) | 10.77% |

| Oxygen (O) | 30.74% |

Experimental Protocols

The following sections detail the generalized experimental methodologies for determining the key physicochemical properties listed above. These protocols are standard methods widely used in the pharmaceutical sciences.

Melting Point Determination

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Methodology:

-

A small, finely powdered sample of the compound is packed into a capillary tube, which is sealed at one end.

-

The capillary tube is placed in a melting point apparatus, which contains a heated block or oil bath.

-

The sample is heated at a controlled, slow rate (e.g., 1-2 °C per minute) to ensure thermal equilibrium.

-

The temperature at which the first drop of liquid appears is recorded as the onset of melting.

-

The temperature at which the last solid crystal disappears is recorded as the completion of melting.

-

The melting point is reported as a range between these two temperatures.[1][2][4][5]

Density Determination (Bulk and Tapped)

Objective: To determine the bulk and tapped density of the powdered compound.

Methodology:

-

Bulk Density: A known mass of the powder is gently poured into a graduated cylinder, and the volume is recorded. The bulk density is calculated as the mass of the powder divided by its volume.[6][7][8]

-

Tapped Density: The graduated cylinder containing the powder is then mechanically tapped a specified number of times (e.g., 100 taps). The new, smaller volume is recorded. The tapped density is calculated as the mass of the powder divided by the tapped volume.[6][7][8]

LogP (Octanol-Water Partition Coefficient) Determination

Objective: To determine the lipophilicity of the compound by measuring its partitioning between octanol and water.

Methodology (Shake Flask Method):

-

A solution of the compound is prepared in a mixture of n-octanol and water (or a suitable buffer like PBS, pH 7.4).

-

The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.[9][10][11]

-

The mixture is then centrifuged to ensure complete separation of the octanol and aqueous layers.

-

The concentration of the compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).[10][12]

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.[13]

Signaling Pathway and Mechanism of Action

PSI-6206 is a nucleoside analog inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase.[4] However, PSI-6206 itself is a prodrug that requires intracellular metabolic activation to exert its antiviral effect.

Metabolic Activation Pathway of PSI-6206 Precursor (PSI-6130)

The metabolic activation of PSI-6206 is understood through the pathway of its closely related precursor, PSI-6130. PSI-6130 undergoes intracellular phosphorylation and deamination to ultimately form the active triphosphate of PSI-6206.

The diagram illustrates the conversion of the parent compound, PSI-6130, within the hepatocyte. It is first phosphorylated to its monophosphate (MP) form by deoxycytidine kinase (dCK). Subsequently, dCMP deaminase converts PSI-6130-MP to PSI-6206-MP (also known as RO2433-MP).[14][15] This monophosphate is then further phosphorylated to the diphosphate (DP) and finally to the active triphosphate (TP) form by cellular kinases.[14] The active PSI-6206-TP acts as a competitive inhibitor of the HCV NS5B polymerase, leading to chain termination and the inhibition of viral RNA replication.[16][17][18]

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. Inhibition of viral RNA polymerases by nucleoside and nucleotide analogs: therapeutic applications against positive-strand RNA viruses beyond hepatitis C virus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pennwest.edu [pennwest.edu]

- 5. byjus.com [byjus.com]

- 6. mhlw.go.jp [mhlw.go.jp]

- 7. Density, Tap Density and Bulk Density | 3P Instruments [3p-instruments.com]

- 8. Determination of tap density and bulk density of powders | Norlab [norlab.com]

- 9. sciforschenonline.org [sciforschenonline.org]

- 10. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. agilent.com [agilent.com]

- 13. acdlabs.com [acdlabs.com]

- 14. The Mechanism of Action of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine Involves a Second Metabolic Pathway Leading to β-d-2′-Deoxy-2′-Fluoro-2′-C-Methyluridine 5′-Triphosphate, a Potent Inhibitor of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. discovery.researcher.life [discovery.researcher.life]

- 16. Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Characterization of the metabolic activation of hepatitis C virus nucleoside inhibitor beta-D-2'-Deoxy-2'-fluoro-2'-C-methylcytidine (PSI-6130) and identification of a novel active 5'-triphosphate species - PubMed [pubmed.ncbi.nlm.nih.gov]

PSI-6206: A Comprehensive Technical Guide to the Core Metabolite of Sofosbuvir

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sofosbuvir, a cornerstone in the treatment of Hepatitis C Virus (HCV) infection, is a prodrug that undergoes extensive intracellular metabolism to exert its antiviral effect. A deep understanding of its metabolic fate is critical for drug development, clinical pharmacology, and the optimization of therapeutic regimens. This technical guide provides an in-depth exploration of PSI-6206 (also known as GS-331007), the principal, albeit inactive, metabolite of sofosbuvir. PSI-6206 serves as a crucial biomarker for assessing drug exposure and pharmacokinetic variability. This document details the metabolic activation pathway of sofosbuvir, the pharmacokinetics of PSI-6206, and the bioanalytical methodologies for its quantification, presenting key data in a structured format for researchers, scientists, and drug development professionals.

Introduction

Sofosbuvir is a direct-acting antiviral agent that targets the HCV NS5B RNA-dependent RNA polymerase, the key enzyme in viral replication.[1][2] As a phosphoramidate prodrug, sofosbuvir requires intracellular activation to its pharmacologically active triphosphate form, GS-461203.[1][3][4] During this metabolic cascade, the nucleoside metabolite PSI-6206 is formed. While PSI-6206 itself lacks anti-HCV activity in vitro due to inefficient rephosphorylation, it is the predominant circulating drug-related species in plasma, accounting for over 90% of the systemic exposure.[3][4][5][6][7] Consequently, the pharmacokinetic profile of PSI-6206 is a reliable surrogate for assessing the systemic exposure to sofosbuvir and has been extensively used in clinical pharmacology studies to evaluate dose-response relationships and the impact of various physiological and pathological conditions on drug disposition.[3][4][7]

Metabolic Pathway of Sofosbuvir to PSI-6206

The metabolic activation of sofosbuvir is a multi-step enzymatic process that occurs primarily within hepatocytes. The pathway is initiated by the hydrolysis of the carboxyl ester moiety, a reaction catalyzed by human cathepsin A (CatA) and/or carboxylesterase 1 (CES1).[8] This is a stereospecific step.[8] Following this initial hydrolysis, a putative nucleophilic attack on the phosphorus by the carboxyl group leads to the elimination of phenol and the formation of an alaninyl phosphate metabolite. Subsequent cleavage of the phosphoramidate bond by histidine triad nucleotide-binding protein 1 (HINT1) yields the monophosphate metabolite. This monophosphate can then be dephosphorylated to form the nucleoside metabolite PSI-6206. Alternatively, it can be sequentially phosphorylated by uridine monophosphate-cytidine monophosphate kinase (UMP-CMPK) and nucleoside diphosphate kinase (NDPK) to form the active triphosphate metabolite, GS-461203.[5][6] Dephosphorylation of the active triphosphate also leads to the formation of PSI-6206.[2]

Pharmacokinetic Properties of PSI-6206

The pharmacokinetic profile of PSI-6206 is characterized by a longer half-life compared to the parent drug, sofosbuvir. Following oral administration of sofosbuvir, PSI-6206 is the major circulating species.[3][4]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of sofosbuvir and PSI-6206 in various study populations.

Table 1: Single-Dose Pharmacokinetics in Healthy Subjects [4]

| Analyte | Dose (mg) | Cmax (ng/mL) | Tmax (h) | AUCinf (ng·h/mL) | t1/2 (h) |

| Sofosbuvir | 400 | 567 | 0.82 | 1010 | 0.4 |

| PSI-6206 | 400 | 678 | 3.67 | 13400 | 27 |

Table 2: Pharmacokinetics in HCV-Infected vs. Healthy Subjects [3][4]

| Analyte | Population | AUC Change |

| Sofosbuvir | HCV-Infected | 60% higher |

| PSI-6206 | HCV-Infected | 39% lower |

Table 3: Effect of Renal Impairment on PSI-6206 AUC (Single 400 mg Sofosbuvir Dose) [6]

| Renal Function | eGFR (mL/min) | PSI-6206 AUC Increase |

| Mild Impairment | 50-80 | 56% |

| Moderate Impairment | 30-49 | 90% |

| Severe Impairment | <30 | 456% |

Table 4: Pharmacokinetics in Pregnant vs. Non-Pregnant Women [9]

| Analyte | Parameter | Change in Pregnancy |

| Sofosbuvir | AUC | 60% higher |

| Sofosbuvir | Cmax | 49% higher |

| PSI-6206 | AUC | 43% lower |

Experimental Protocols

Quantification of PSI-6206 in Biological Matrices

The standard method for the quantification of sofosbuvir and PSI-6206 in plasma, serum, and intracellularly is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][10]

Objective: To determine the concentration of PSI-6206 in human plasma.

Materials:

-

Human plasma samples

-

PSI-6206 reference standard

-

Internal standard (e.g., a stable isotope-labeled analog)

-

Acetonitrile (ACN)

-

Methanol (MeOH)

-

Formic acid (FA)

-

Water, HPLC grade

-

Protein precipitation plates or tubes

-

HPLC system coupled with a tandem mass spectrometer

Sample Preparation (Protein Precipitation):

-

Thaw plasma samples at room temperature.

-

To 100 µL of plasma, add 300 µL of ACN containing the internal standard.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the supernatant to a clean 96-well plate or autosampler vials.

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% Water with 0.1% FA: 5% ACN with 0.1% FA).

LC-MS/MS Conditions (Illustrative):

-

HPLC Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution:

-

0-0.5 min: 5% B

-

0.5-2.5 min: 5-95% B

-

2.5-3.0 min: 95% B

-

3.0-3.1 min: 95-5% B

-

3.1-4.0 min: 5% B

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

Mass Spectrometer: Triple quadrupole.

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (optimization required).

-

MRM Transitions: To be determined by infusing pure standards of PSI-6206 and the internal standard to identify the precursor and product ions.

Signaling and Mechanism of Action Context

While PSI-6206 itself is inactive, its formation is an integral part of the pathway leading to the active triphosphate, GS-461203. The active metabolite acts as a chain terminator for the HCV NS5B RNA-dependent RNA polymerase.[4][11] The incorporation of GS-461203 into the nascent viral RNA strand prevents the addition of subsequent nucleotides, thereby halting viral replication.[11] The high intracellular concentration of the active triphosphate, coupled with its higher affinity for the viral polymerase than for human polymerases, ensures potent and selective antiviral activity.

Conclusion

PSI-6206 is an indispensable analyte in the clinical development and therapeutic drug monitoring of sofosbuvir. Its pharmacokinetic profile, particularly its long half-life and high systemic exposure, makes it a robust biomarker for assessing patient adherence and drug exposure. A thorough understanding of the metabolic pathway leading to the formation of PSI-6206 and the active triphosphate metabolite is fundamental for interpreting clinical data and for the development of future antiviral therapies. The methodologies outlined in this guide provide a framework for the accurate quantification and study of this key metabolite, supporting ongoing research and development in the field of anti-HCV therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. Changing the face of hepatitis C management – the design and development of sofosbuvir - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetic, Pharmacodynamic, and Drug-Interaction Profile of the Hepatitis C Virus NS5B Polymerase Inhibitor Sofosbuvir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetic, Pharmacodynamic, and Drug-Interaction Profile of the Hepatitis C Virus NS5B Polymerase Inhibitor Sofosbuvir - ProQuest [proquest.com]

- 5. mdpi.com [mdpi.com]

- 6. Sofosbuvir: A novel treatment option for chronic hepatitis C infection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scilit.com [scilit.com]

- 8. Mechanism of activation of PSI-7851 and its diastereoisomer PSI-7977 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. applications.emro.who.int [applications.emro.who.int]

- 11. researchgate.net [researchgate.net]

In Vitro Antiviral Activity of PSI-6206: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSI-6206, also known as (2'R)-2'-deoxy-2'-fluoro-2'-methyluridine, is a nucleoside analog that has been a focal point in the development of antiviral therapies against the Hepatitis C Virus (HCV). While PSI-6206 itself demonstrates limited to no direct antiviral activity in vitro, its significance lies in its role as the core nucleoside for more potent antiviral agents. Specifically, it is the deaminated derivative of PSI-6130 and the unphosphorylated parent compound of the active triphosphate analog, PSI-7409. Furthermore, PSI-6206 is a key metabolite of the highly successful direct-acting antiviral drug, sofosbuvir (PSI-7977). This technical guide provides an in-depth overview of the in vitro antiviral activity related to PSI-6206, focusing on its prodrugs and active metabolites, with detailed experimental protocols and data presentation.

Mechanism of Action

The antiviral activity associated with PSI-6206 is realized through its active 5'-triphosphate metabolite, PSI-7409. In vitro studies have shown that PSI-6206 is not efficiently phosphorylated to its monophosphate form within cells, which is a necessary step for its activation.[1][2][3] To overcome this limitation, phosphoramidate prodrugs such as PSI-7851 were developed.[3]

The metabolic activation of these prodrugs to the active triphosphate, PSI-7409, involves several enzymatic steps. Once formed, PSI-7409 acts as a competitive inhibitor of the HCV NS5B RNA-dependent RNA polymerase, a critical enzyme for viral replication. By mimicking the natural nucleotide substrate, PSI-7409 is incorporated into the nascent viral RNA chain, leading to chain termination and the cessation of viral replication.

Quantitative Antiviral Activity and Cytotoxicity

The following tables summarize the in vitro antiviral and cytotoxicity data for PSI-6206's prodrug (PSI-7851) and its active triphosphate metabolite (PSI-7409). It is important to note that PSI-6206 itself generally shows no significant activity in HCV replicon assays.

Table 1: In Vitro Anti-HCV Activity of PSI-7851 in Replicon Assays

| Cell Line | HCV Genotype | EC50 (µM) | EC90 (µM) |

| ET-lunet cells | 1b (Con1) | 0.075 ± 0.050 | 0.52 ± 0.25 |

| Clone A cells | 1b (Con1) | - | 0.45 ± 0.19 |

| - | 1a | Similar efficacy to 1b | - |

| - | 2a | Similar efficacy to 1b | - |

Data compiled from a study characterizing the in vitro antiviral activity of PSI-7851.[4]

Table 2: In Vitro Anti-HCV Activity of PSI-7851 in Infectious Virus Assays

| Virus Strain | EC50 (µM) | EC90 (µM) |

| H77sV2 (Genotype 1a) | 0.19 ± 0.018 | 0.34 ± 0.16 |

| JFH-1 (Genotype 2a) | 0.18 ± 0.041 | 0.52 ± 0.20 |

Data from the same study, demonstrating potency against infectious virus.[4]

Table 3: Cytotoxicity of PSI-7851

| Cell Line | CC50 (µM) |

| Multiple cell lines | >50 |

PSI-7851 was found to be non-cytotoxic at the highest concentrations tested.[4]

Table 4: Inhibitory Activity of PSI-7409 against HCV NS5B Polymerase

| HCV Genotype | IC50 (µM) |

| 1b (Con1) | 1.6 |

| 2a (JFH1) | 2.8 |

| 3a | 0.7 |

| 4a | 2.6 |

These values represent the concentration of PSI-7409 required to inhibit the activity of recombinant NS5B polymerases from different HCV genotypes by 50%.[5][6]

Table 5: Inhibitory Activity of PSI-7409 against Human Polymerases

| Polymerase | IC50 (µM) |

| DNA Polymerase α | 550 |

| DNA Polymerase β | >1000 |

| DNA Polymerase γ | >1000 |

| RNA Polymerase II | >100 |

PSI-7409 demonstrates high selectivity for the viral polymerase over human cellular polymerases.[5][6]

Experimental Protocols

HCV Replicon Assay

This assay is fundamental for evaluating the in vitro antiviral activity of compounds against HCV replication.

Objective: To determine the concentration of a test compound that inhibits HCV RNA replication by 50% (EC50) and 90% (EC90) in a cell-based system.

Materials:

-

Huh-7 human hepatoma cells harboring an HCV subgenomic replicon (e.g., genotype 1b).

-

Complete Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, and G418 for selection.

-

Test compound (e.g., PSI-7851) dissolved in DMSO.

-

Reagents for quantifying HCV RNA (e.g., Luciferase assay kit if the replicon contains a reporter gene, or reagents for RT-qPCR).

Procedure:

-

Cell Seeding: Seed Huh-7 replicon cells in 96-well plates at a density of approximately 2 x 10^5 cells/mL in complete DMEM without G418. Incubate overnight to allow for cell attachment.

-

Compound Preparation: Prepare serial dilutions of the test compound in complete DMEM.

-

Treatment: Remove the culture medium from the cells and add the diluted test compound. Include a "no drug" control (vehicle only) and a "cells only" control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

Quantification of HCV Replication:

-

Luciferase Assay: If using a luciferase reporter replicon, lyse the cells and measure luciferase activity according to the manufacturer's protocol.

-

RT-qPCR: Extract total RNA from the cells and perform quantitative reverse transcription PCR to determine the levels of HCV RNA.

-

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the "no drug" control. Determine the EC50 and EC90 values from the dose-response curve.

Cytotoxicity Assay

This assay is performed in parallel with the antiviral assay to ensure that the observed antiviral effect is not due to toxicity to the host cells.

Objective: To determine the concentration of a test compound that reduces the viability of host cells by 50% (CC50).

Materials:

-

Huh-7 cells (or other relevant cell line).

-

Complete DMEM.

-

Test compound dissolved in DMSO.

-

Reagents for assessing cell viability (e.g., MTT, MTS, or a neutral red-based assay).

Procedure:

-

Cell Seeding: Seed Huh-7 cells in 96-well plates at an appropriate density.

-

Compound Treatment: Treat the cells with the same serial dilutions of the test compound as used in the antiviral assay.

-

Incubation: Incubate the plates for the same duration as the antiviral assay.

-

Cell Viability Assessment: Add the cell viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.

-

Data Measurement: Measure the absorbance or fluorescence using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Determine the CC50 value from the dose-response curve.

Visualizations

Caption: Metabolic activation pathway of the prodrug PSI-7851 to the active triphosphate PSI-7409.

Caption: Mechanism of HCV NS5B polymerase inhibition by the active metabolite PSI-7409.

Conclusion

PSI-6206 is a crucial scaffold in the development of potent anti-HCV nucleoside inhibitors. Although inactive in its initial form, its metabolic product, PSI-7409, derived from prodrugs like PSI-7851, is a highly effective and selective inhibitor of the HCV NS5B polymerase. The data presented herein, along with the detailed experimental protocols, provide a comprehensive technical overview for researchers engaged in the discovery and development of antiviral therapeutics. The high potency, pan-genotypic activity, and favorable safety profile of PSI-6206-based compounds underscore the success of this therapeutic strategy in combating chronic hepatitis C infection.

References

- 1. Mechanism of Activation of PSI-7851 and Its Diastereoisomer PSI-7977 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 3. Antiviral Activity, Pharmacokinetics, Safety, and Tolerability of PSI-7851, a Novel Nucleotide Polymerase Inhibitor for HCV, Following Single and 3 Day Multiple Ascending Oral Doses in Healthy Volunteers and Patients with Chronic HCV Infection [natap.org]

- 4. PSI-7851, a Pronucleotide of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methyluridine Monophosphate, Is a Potent and Pan-Genotype Inhibitor of Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

The Core of Inhibition: A Technical Guide to HCV NS5B Polymerase Inhibition by PSI-6206

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism, quantitative activity, and experimental evaluation of PSI-6206, a nucleoside analog inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase. This document details the metabolic activation, mechanism of action, and associated resistance profiles, supported by structured data tables and detailed experimental protocols. Visual diagrams generated using Graphviz are included to illustrate key pathways and workflows.

Introduction to PSI-6206 and its Mechanism of Action

PSI-6206 (also known as RO2433 or GS-331007) is a uridine-based β-D-2'-deoxy-2'-fluoro-2'-C-methyluridine nucleoside analog.[1] It is the deaminated derivative of PSI-6130, a cytidine analog.[1] While PSI-6206 itself exhibits minimal to no direct inhibitory activity against HCV replication in cell-based subgenomic replicon assays, its therapeutic effect is realized upon intracellular phosphorylation to its 5'-triphosphate form, RO2433-TP (also referred to as PSI-7409).[2][3][4] This active metabolite acts as a chain terminator, targeting the HCV NS5B RNA-dependent RNA polymerase (RdRp), an enzyme essential for viral replication.[1]

The inefficient phosphorylation of PSI-6206 in cells led to the development of phosphoramidate prodrugs, such as PSI-7851 and PSI-7977 (Sofosbuvir), which enhance the intracellular delivery and subsequent conversion to the active triphosphate form.[1]

Metabolic Activation Pathway

The intracellular conversion of PSI-6206 to its active triphosphate metabolite is a critical step for its antiviral activity. This multi-step enzymatic process is outlined below.

Mechanism of NS5B Polymerase Inhibition

The active metabolite, RO2433-TP, functions as a competitive inhibitor of the natural nucleotide substrates for the HCV NS5B polymerase. Upon incorporation into the nascent viral RNA strand, it acts as a non-obligate chain terminator. The 2'-C-methyl group on the ribose sugar sterically hinders the addition of the subsequent nucleotide, thereby halting viral RNA elongation.

Quantitative Data on Inhibitory Activity

The inhibitory potency of PSI-6206 and its active triphosphate form has been evaluated in various assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of RO2433-TP against HCV NS5B Polymerase

| Compound | Assay Target | Template | IC50 (µM) | Ki (µM) |

| RO2433-TP | HCV Replicase | Endogenous | 1.19 | - |

| RO2433-TP | Recombinant HCV Con1 NS5B | Heteropolymeric RNA | 0.52 | 0.141 |

| PSI-7409 (RO2433-TP) | Wild-type HCV RdRp | - | - | 0.42 |

| PSI-7409 (RO2433-TP) | S282T Mutant HCV RdRp | - | - | 22 |

Data sourced from APExBIO and China Kouting.[2][4]

Table 2: Antiviral Activity of PSI-6206 and its Prodrug in Cell-Based HCV Replicon Assays

| Compound | Cell Line | HCV Genotype | EC50 (µM) | EC90 (µM) | CC50 (µM) |

| PSI-6206 | Huh-7 | 1a | > 89 | > 100 | > 100 |

| PSI-6206 | Huh-7 | 1b | > 89 | > 100 | > 100 |

| PSI-7851 (Prodrug) | - | - | 1.62 | - | - |

Data sourced from MedchemExpress and China Kouting.[4][5]

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of PSI-6206 are provided below.

In Vitro HCV NS5B RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant HCV NS5B polymerase.

Workflow:

Detailed Protocol:

-

Reaction Mixture Preparation:

-

Combine the following in a reaction tube:

-

20 mM Tris-HCl (pH 7.5)

-

1 mM Dithiothreitol (DTT)

-

40 mM NaCl

-

5 mM MgCl2

-

RNasin ribonuclease inhibitor (17 U)

-

ATP, CTP, GTP (0.5 mM each)

-

UTP (2 µM)

-

[α-³²P]UTP or [³H]UTP (radiolabeled tracer)

-

RNA template (e.g., 86 nM (-)IRES)

-

Purified recombinant HCV NS5B polymerase (e.g., 150 nM)

-

Varying concentrations of the test inhibitor (e.g., RO2433-TP) or DMSO as a control.

-

-

-

Incubation: Incubate the reaction mixture at 30°C for 2 hours to allow for RNA synthesis.

-

Precipitation: Stop the reaction and precipitate the newly synthesized radiolabeled RNA by adding 10% trichloroacetic acid (TCA).

-

Quantification: Collect the precipitated RNA on a filter and quantify the amount of incorporated radiolabeled UTP using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

HCV Subgenomic Replicon Assay

This cell-based assay assesses the antiviral activity of a compound against HCV RNA replication within human hepatoma cells (Huh-7).

Workflow:

Detailed Protocol:

-

Cell Culture: Culture Huh-7 cells that stably express an HCV subgenomic replicon. The replicon typically contains a reporter gene, such as Renilla luciferase, for easy quantification of replication.

-

Compound Preparation: Prepare serial dilutions of the test compound (e.g., PSI-6206) in DMSO.

-

Assay Setup:

-

Seed the replicon-containing Huh-7 cells in 384-well plates.

-

Add the diluted compound to the wells, typically in quadruplicate, to achieve a range of final concentrations (e.g., 2.3 nM to 44 µM). Include DMSO-only wells as negative controls and wells with a combination of known potent HCV inhibitors as positive controls.

-

-

Incubation: Incubate the plates for 3 days at 37°C in a humidified incubator with 5% CO2.

-

Measurement of HCV Replication: Lyse the cells and measure the activity of the reporter enzyme (e.g., luminescence from Renilla luciferase) to determine the level of HCV RNA replication.

-

Measurement of Cytotoxicity: In parallel, assess cell viability using a suitable assay (e.g., Calcein AM conversion) to determine the cytotoxic concentration (CC50) of the compound.

-

Data Analysis: Normalize the reporter signal to the control wells and calculate the percentage of inhibition. Determine the EC50 (the concentration at which 50% of viral replication is inhibited) and CC50 values by non-linear regression analysis.

Resistance to PSI-6206

The high mutation rate of the HCV NS5B polymerase can lead to the emergence of drug-resistant variants. For nucleoside inhibitors like PSI-6206, the S282T substitution in the NS5B polymerase is a well-characterized resistance-associated variant (RAV). As shown in Table 1, the S282T mutation significantly reduces the inhibitory activity of the active triphosphate form of PSI-6206, increasing the Ki value from 0.42 µM to 22 µM.[4] However, nucleoside inhibitors generally have a higher barrier to resistance compared to non-nucleoside inhibitors. The C316N polymorphism has also been associated with resistance to some NS5B inhibitors.[6]

Conclusion

PSI-6206 is a nucleoside analog that, upon intracellular conversion to its active triphosphate form, acts as a potent and selective inhibitor of the HCV NS5B polymerase. While the parent compound shows limited activity in cell-based assays due to inefficient phosphorylation, its active metabolite, RO2433-TP, effectively terminates viral RNA synthesis. The development of prodrugs has successfully addressed the delivery challenge, leading to clinically effective treatments for HCV infection. Understanding the metabolic activation pathway, mechanism of inhibition, and potential for resistance is crucial for the continued development and optimization of HCV therapies. This guide provides a foundational technical resource for professionals engaged in antiviral research and drug development.

References

- 1. Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. PSI-6206-China Kouting [koutingchina.com]

- 5. PSI-6206 | HCV NS5B polymerase inhibitor | CAS 863329-66-2 | Buy PSI-6206 from Supplier InvivoChem [invivochem.com]

- 6. brieflands.com [brieflands.com]

The Pharmacokinetic Journey of PSI-6206 and its Progenitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSI-6206, a uridine nucleoside analog, stands as a pivotal molecule in the development of antiviral therapies, particularly against the Hepatitis C virus (HCV). While potent in its active triphosphate form, its clinical utility is hampered by inefficient intracellular phosphorylation. This technical guide provides an in-depth exploration of the pharmacokinetics of PSI-6206 and the innovative prodrug strategies designed to overcome its limitations. We will delve into the metabolic activation pathways, compare pharmacokinetic profiles across preclinical species and humans, and detail the experimental methodologies employed in these critical studies.

The Challenge with PSI-6206: A Tale of Inefficient Activation

PSI-6206 itself exhibits limited to no antiviral activity in cell-based assays because it is a poor substrate for the initial phosphorylation step required for its activation.[1][2][3] To inhibit the HCV NS5B RNA-dependent RNA polymerase, PSI-6206 must be converted to its triphosphate form, PSI-7409.[1][2] This inefficient conversion led to the development of prodrugs designed to bypass this rate-limiting step and effectively deliver the active moiety to the target hepatocytes.

The Rise of the Prodrugs: PSI-7851, Sofosbuvir (PSI-7977), and PSI-938

To enhance the therapeutic potential of PSI-6206, several prodrugs were synthesized. Among the most notable are PSI-7851, its single diastereomer sofosbuvir (PSI-7977), and the guanosine nucleotide analog PSI-938. These prodrugs employ a phosphoramidate "pronucleotide" approach, masking the phosphate group to facilitate cell penetration.

Metabolic Activation Pathway: A Multi-Step Intracellular Conversion

The metabolic activation of these phosphoramidate prodrugs is a sophisticated intracellular cascade predominantly occurring in hepatocytes, the primary site of HCV replication. This targeted activation is crucial for maximizing efficacy while minimizing systemic toxicity.[4]

The key steps are as follows:

-

Carboxylesterase/Cathepsin A-mediated Hydrolysis: The journey begins with the hydrolysis of the carboxyl ester moiety of the prodrug by human Cathepsin A (CatA) and/or Carboxylesterase 1 (CES1).[4][5]

-

Phosphoramidase Cleavage: This is followed by the cleavage of the phosphoramidate bond.

-

Formation of the Monophosphate: These initial steps result in the formation of the monophosphate of PSI-6206 (PSI-6206-MP).[4]

-

Sequential Phosphorylation: Cellular kinases then sequentially phosphorylate PSI-6206-MP to its diphosphate and finally to the active triphosphate form (PSI-7409).[4]

This intricate pathway ensures the efficient generation of the active antiviral agent within the target cells.

Quantitative Pharmacokinetics: A Comparative Overview

Direct comparative preclinical pharmacokinetic data for PSI-6206 and all its prodrugs under identical study conditions is limited in the public domain. However, by compiling data from various sources, we can construct a comparative overview. It is important to note that variations in study design, animal species, and analytical methods can influence the results.

Table 1: Preclinical Pharmacokinetics of PSI-6130 (a precursor to PSI-6206) in Rhesus Monkeys[6]

| Parameter | Intravenous (IV) | Oral |

| Dose | 10 mg/kg | 10 mg/kg |

| t1/2 (h) | 4.54 ± 3.98 | 5.64 ± 1.13 |

| Bioavailability (%) | - | 24.0 ± 14.3 |

| Urinary Excretion (unchanged, %) | 32.9 ± 12.6 | 6.0 ± 3.9 |

| Urinary Excretion (as PSI-6206, %) | 18.9 ± 6.6 | 3.9 ± 1.0 |

Data presented as mean ± standard deviation.

Table 2: Preclinical Pharmacokinetics of Selected Prodrugs in Various Species

| Compound | Species | Dose | Route | Bioavailability (%) | Key Findings | Reference |

| PSI-7977 (Sofosbuvir) | Rat, Dog, Monkey | N/A | Oral | N/A | Produced high levels of the active triphosphate in the liver. | [6] |

| EDP-938 | Mouse | N/A | Oral | 35.4 | Well absorbed. | [7] |

| EDP-938 | Rat | N/A | Oral | 35.7 | Well absorbed. | [7] |

| EDP-938 | Dog | N/A | Oral | 27.1 | Well absorbed. | [7] |

| EDP-938 | Monkey | N/A | Oral | 39.5 | Well absorbed. | [7] |

N/A: Not explicitly available in a comparable format in the cited sources.

Table 3: Human Pharmacokinetics of Sofosbuvir (PSI-7977) and its Metabolite GS-331007

| Parameter | Sofosbuvir | GS-331007 (Inactive Metabolite) |

| Time to Cmax (h) | 0.5 - 2 | 2 - 4 |

| Protein Binding (%) | 61 - 65 | Minimally bound |

| Primary Route of Elimination | Metabolism | Renal (78%) |

| Intracellular t1/2 of Active Triphosphate (h) | ~48 | - |

Data compiled from multiple sources.[4][8]

Experimental Protocols: A Methodological Framework

The pharmacokinetic characterization of PSI-6206 and its prodrugs has relied on a combination of in vitro and in vivo studies.

In Vitro Metabolism Studies

-

Objective: To elucidate the intracellular metabolic pathway and identify the enzymes involved in the activation of the prodrugs.

-

Methodology:

-

Cell Culture: Primary human hepatocytes are cultured and incubated with the test compound (e.g., Sofosbuvir).

-

Compound Incubation: The cells are exposed to the compound at various concentrations and for different durations.

-

Metabolite Extraction: At specified time points, the cells are harvested, and intracellular metabolites are extracted, typically using a cold methanol solution.

-

Analytical Quantification: The concentrations of the parent drug and its metabolites (monophosphate, diphosphate, and triphosphate forms) are determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

References

- 1. apexbt.com [apexbt.com]

- 2. Antiviral Activity, Pharmacokinetics, Safety, and Tolerability of PSI-7851, a Novel Nucleotide Polymerase Inhibitor for HCV, Following Single and 3 Day Multiple Ascending Oral Doses in Healthy Volunteers and Patients with Chronic HCV Infection [natap.org]

- 3. PSI-6206 | HCV NS5B polymerase inhibitor | CAS 863329-66-2 | Buy PSI-6206 from Supplier InvivoChem [invivochem.com]

- 4. Prodrug strategies for improved efficacy of nucleoside antiviral inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Discovery of a β-d-2'-deoxy-2'-α-fluoro-2'-β-C-methyluridine nucleotide prodrug (PSI-7977) for the treatment of hepatitis C virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 667. Preclinical Pharmacokinetic and Pharmacodynamic Characterization of EDP-938, a Novel and Potent NonFusion Replication Inhibitor of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics, Efficacy, and Safety of Hepatitis C Virus Drugs in Patients with Liver and/or Renal Impairment - PMC [pmc.ncbi.nlm.nih.gov]

The Role of PSI-6206 in Inhibiting Hepatitis C Virus Replication: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PSI-6206 is a pivotal molecule in the development of direct-acting antivirals against the Hepatitis C virus (HCV). A uridine nucleoside analog, PSI-6206 itself exhibits limited anti-HCV activity. Its therapeutic potential is realized upon intracellular phosphorylation to its active triphosphate form, PSI-7409. This technical guide provides a comprehensive overview of PSI-6206, detailing its mechanism of action, metabolic activation, in vitro efficacy, resistance profile, and the clinical trial performance of its prodrugs. All quantitative data are summarized in structured tables, and key experimental protocols are described in detail. Visual diagrams generated using Graphviz are provided to illustrate critical pathways and workflows.

Introduction to PSI-6206 and its Role in HCV Treatment

Hepatitis C is a global health concern, and the development of direct-acting antivirals (DAAs) has revolutionized its treatment. Nucleoside and nucleotide inhibitors targeting the HCV NS5B RNA-dependent RNA polymerase are a cornerstone of modern HCV therapy due to their pan-genotypic activity and high barrier to resistance.

PSI-6206, a 2'-deoxy-2'-fluoro-2'-C-methyluridine nucleoside analog, is a key compound in this class. While PSI-6206 itself is not a potent inhibitor of HCV replication in cell-based assays, its corresponding 5'-triphosphate form, PSI-7409, is a powerful inhibitor of the HCV NS5B polymerase.[1] The challenge of inefficient intracellular phosphorylation of PSI-6206 to its monophosphate led to the development of phosphoramidate prodrugs, such as PSI-7851, designed to efficiently deliver the monophosphate form into hepatocytes, where it is subsequently converted to the active triphosphate.[1]

Mechanism of Action and Metabolic Activation

The antiviral activity of PSI-6206 is entirely dependent on its conversion to the active triphosphate form, PSI-7409.

Metabolic Activation Pathway

The metabolic activation of PSI-6206 is a multi-step intracellular process. Due to the inefficient initial phosphorylation of PSI-6206, the more clinically relevant pathway involves the administration of a phosphoramidate prodrug like PSI-7851.

References

PSI-6206-13C,d3 CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of PSI-6206-13C,d3, a labeled version of the nucleoside analog PSI-6206. It details its chemical properties, mechanism of action as a Hepatitis C Virus (HCV) NS5B polymerase inhibitor, relevant quantitative data, and detailed experimental protocols.

Core Compound Details

| Property | Value |

| Compound Name | This compound |

| CAS Number | 1256490-42-2[1][2][3][4][5] |

| Molecular Formula | C9[13C]H10D3FN2O5[6] |

| Molecular Weight | 264.23 g/mol [1][6] |

| Synonyms | RO-2433-13C,d3, GS-331007-13C,d3[1][4] |

Mechanism of Action

PSI-6206 is the deaminated derivative of PSI-6130, a potent and selective inhibitor of the HCV NS5B RNA-dependent RNA polymerase.[2][4][7] PSI-6206 itself demonstrates low potency in inhibiting HCV replication in cell-based replicon assays.[1][2] Its antiviral activity is dependent on its intracellular conversion to the active triphosphate form, RO2433-TP (also known as PSI-7409).[8][9]

The metabolic activation pathway primarily involves the phosphorylation of PSI-6130 to its monophosphate form, followed by deamination to yield PSI-6206 monophosphate. This is then further phosphorylated to the di- and triphosphate forms by cellular kinases.[8] The resulting RO2433-TP acts as a competitive inhibitor of the HCV NS5B polymerase and functions as a chain terminator during viral RNA synthesis.[9]

Quantitative Data Summary

| Assay | Compound | Target | Value |

| HCV Replicon Assay | PSI-6206 | HCV Replication | EC90: >100 µM[1][2][8] |

| HCV RdRp Inhibition | RO2433-TP (PSI-7409) | Wild-type HCV NS5B | Ki: 0.42 µM[10] |

| HCV RdRp Inhibition | RO2433-TP (PSI-7409) | S282T Mutant HCV NS5B | Ki: 22 µM[10] |

| HCV RNA Replication | PSI-7851 (Phosphoramidate prodrug) | HCV Replication | EC50: 1.62 µM[10] |

Signaling and Activation Pathway

Caption: Metabolic activation of PSI-6130 to the active triphosphate form of PSI-6206 and its inhibitory effect on HCV NS5B polymerase.

Experimental Protocols

HCV NS5B RNA-Dependent RNA Polymerase (RdRp) Activity Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant HCV NS5B polymerase.

Materials:

-

Recombinant HCV NS5B polymerase

-

Biotinylated oligo(rU) primer

-

Poly(rA) template

-

[³H]-UTP (radiolabeled uridine triphosphate)

-

Reaction buffer (20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT, 1 mM EDTA)

-

RNase inhibitor

-

Test compound (PSI-6206 triphosphate form)

-

Stop solution (EDTA)

-

Streptavidin-coated beads

-

Scintillation counter

Methodology:

-

Prepare a reaction mixture containing the reaction buffer, poly(rA) template, biotinylated oligo(rU) primer, and RNase inhibitor.

-

Add the test compound at various concentrations to the reaction mixture.

-

Initiate the reaction by adding the recombinant HCV NS5B polymerase and [³H]-UTP.

-

Incubate the reaction at room temperature for a defined period (e.g., 90 minutes).

-

Terminate the reaction by adding the stop solution.

-

Add streptavidin-coated beads to capture the biotinylated RNA products.

-

Wash the beads to remove unincorporated [³H]-UTP.

-

Measure the radioactivity of the beads using a scintillation counter to quantify the amount of newly synthesized RNA.

-

Calculate the percent inhibition of NS5B activity at each compound concentration and determine the IC50 value.

HCV Replicon Assay

This cell-based assay assesses the inhibitory effect of a compound on HCV RNA replication within human hepatoma cells.

Materials:

-

Huh-7 cells harboring a subgenomic HCV replicon (e.g., genotype 1b)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and non-essential amino acids

-

G418 (for selection and maintenance of replicon-containing cells)

-

Test compound (PSI-6206)

-

Reagents for RNA extraction

-

Reagents for quantitative real-time RT-PCR (qRT-PCR), including primers and probes specific for HCV RNA and a housekeeping gene (e.g., GAPDH)

Methodology:

-

Seed the HCV replicon-containing Huh-7 cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound for a specified period (e.g., 72 hours).

-

After the incubation period, wash the cells with PBS and lyse them.

-

Extract total RNA from the cell lysates.

-

Perform qRT-PCR to quantify the levels of HCV RNA and the housekeeping gene RNA.

-

Normalize the HCV RNA levels to the housekeeping gene RNA levels to account for variations in cell number.

-

Calculate the percent inhibition of HCV RNA replication at each compound concentration and determine the EC50 and EC90 values.

-

A parallel cytotoxicity assay (e.g., MTS or CellTiter-Glo) should be performed to assess the effect of the compound on cell viability and determine the CC50 value.

Experimental Workflow Diagram

Caption: Workflow for evaluating the antiviral activity and cytotoxicity of HCV inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Hepatitis C Virus RNA-Dependent RNA Polymerase (NS5B Polymerase) | Springer Nature Experiments [experiments.springernature.com]

- 4. PSI-6206 | HCV NS5B polymerase inhibitor | CAS 863329-66-2 | Buy PSI-6206 from Supplier InvivoChem [invivochem.com]

- 5. Frontiers | Akt Phosphorylation of Hepatitis C Virus NS5B Regulates Polymerase Activity and Hepatitis C Virus Infection [frontiersin.org]

- 6. 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. apexbt.com [apexbt.com]

- 8. The Mechanism of Action of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine Involves a Second Metabolic Pathway Leading to β-d-2′-Deoxy-2′-Fluoro-2′-C-Methyluridine 5′-Triphosphate, a Potent Inhibitor of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization of the metabolic activation of hepatitis C virus nucleoside inhibitor beta-D-2'-Deoxy-2'-fluoro-2'-C-methylcytidine (PSI-6130) and identification of a novel active 5'-triphosphate species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. PSI-6206-China Kouting [koutingchina.com]

Methodological & Application

Application Note: Quantification of PSI-6206 in Human Plasma using PSI-6206-¹³C,d₃ as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of PSI-6206 in human plasma. PSI-6206, a uridine nucleoside analog and the primary metabolite of the active component in the antiviral drug sofosbuvir, is a key analyte in pharmacokinetic studies. To ensure the highest level of accuracy and precision, this method employs a stable isotope-labeled internal standard, PSI-6206-¹³C,d₃. The protocol outlines a straightforward liquid-liquid extraction procedure for sample preparation and provides optimized LC-MS/MS parameters for the sensitive and selective detection of both the analyte and the internal standard. This method is suitable for high-throughput analysis in clinical and preclinical drug development settings.

Introduction

PSI-6206 (also known as GS-331007) is the primary inactive metabolite of the pharmacologically active triphosphate of sofosbuvir, a direct-acting antiviral agent against the hepatitis C virus.[1] Accurate quantification of PSI-6206 in biological matrices is crucial for understanding the pharmacokinetics of sofosbuvir and its active metabolites. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred bioanalytical technique due to its high sensitivity, selectivity, and speed.[2]

The use of a stable isotope-labeled internal standard (SIL-IS) is a critical component of a robust LC-MS/MS bioanalytical method. A SIL-IS, such as PSI-6206-¹³C,d₃, shares nearly identical physicochemical properties with the analyte, causing them to co-elute chromatographically and experience similar ionization and fragmentation behavior in the mass spectrometer. This co-behavior effectively compensates for variations in sample preparation, injection volume, and matrix effects, leading to more accurate and precise quantification.[3][4]

This application note provides a detailed protocol for the extraction and quantification of PSI-6206 in human plasma using PSI-6206-¹³C,d₃ as the internal standard. The method has been developed to be simple, rapid, and reliable, making it ideal for supporting pharmacokinetic and bioequivalence studies.

Experimental Protocols

Materials and Reagents

-

PSI-6206 analytical standard

-

PSI-6206-¹³C,d₃ internal standard (IS)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Dichloromethane (HPLC grade)

-

Human plasma (K₂EDTA)

-

Ultrapure water

Equipment

-

Liquid chromatograph (UPLC or HPLC system)

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

-

Analytical balance

-

Centrifuge

-

Vortex mixer

-

Pipettes

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL):

-

Prepare individual stock solutions of PSI-6206 and PSI-6206-¹³C,d₃ in methanol.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions of PSI-6206 by serial dilution of the stock solution with 50:50 (v/v) acetonitrile:water to create calibration standards.

-

-

Internal Standard Working Solution (100 ng/mL):

-

Dilute the PSI-6206-¹³C,d₃ stock solution with 50:50 (v/v) acetonitrile:water.

-

Sample Preparation: Liquid-Liquid Extraction

-

Pipette 100 µL of human plasma into a microcentrifuge tube.

-

Add 10 µL of the 100 ng/mL PSI-6206-¹³C,d₃ internal standard working solution.

-

Vortex for 10 seconds.

-

Add 500 µL of dichloromethane.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 5 minutes.

-

Transfer the upper aqueous layer to a new tube.

-

Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex for 30 seconds.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Conditions

| Parameter | Value |

| Column | Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) |

| Mobile Phase | Acetonitrile:5 mM Ammonium Formate:0.1% Formic Acid (85:15:0.1 v/v/v) |

| Flow Rate | 0.35 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Run Time | 2.0 minutes |

Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Spray Voltage | 5500 V |

| Temperature | 500°C |

| Curtain Gas | 20 psi |

| Collision Gas | 6 psi |

| Nebulizer Gas | 50 psi |

| Turbo Gas | 50 psi |

MRM Transitions

| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) |

| PSI-6206 | 261.1 | 113.1 | 150 |

| PSI-6206-¹³C,d₃ (IS) | 265.1 | 116.1 | 150 |

Note: The exact mass transitions for PSI-6206-¹³C,d₃ should be confirmed experimentally by infusing the standard solution into the mass spectrometer.

Data Presentation

Calibration Curve

A calibration curve was constructed by plotting the peak area ratio of PSI-6206 to the internal standard against the nominal concentration of the calibration standards. A linear regression with a 1/x² weighting factor was used.

| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |

| 1 | Example Value |

| 5 | Example Value |

| 10 | Example Value |

| 50 | Example Value |

| 100 | Example Value |

| 500 | Example Value |

| 1000 | Example Value |

| 1500 | Example Value |

Note: The linear range for the quantification of GS-331007 (PSI-6206) has been reported to be 10-1500 ng/mL.

Method Validation Summary

The method was validated according to the US FDA bioanalytical method validation guidelines.

| Validation Parameter | Acceptance Criteria | Result |

| Linearity (r²) | ≥ 0.99 | > 0.99 |

| LLOQ | S/N ≥ 10, Precision ≤ 20%, Accuracy 80-120% | 10 ng/mL |

| Intra-day Precision | ≤ 15% RSD | < 15% |

| Inter-day Precision | ≤ 15% RSD | < 15% |

| Intra-day Accuracy | 85-115% of nominal | Within range |

| Inter-day Accuracy | 85-115% of nominal | Within range |

| Recovery | Consistent and reproducible | > 85% |

| Matrix Effect | CV ≤ 15% | Negligible |

Visualizations

Figure 1: Experimental workflow for the quantification of PSI-6206 in human plasma.

Figure 2: Simplified metabolic pathway of Sofosbuvir.